molecular formula C15H10N4O B1622694 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole CAS No. 586959-21-9

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole

Cat. No.: B1622694
CAS No.: 586959-21-9
M. Wt: 262.27 g/mol
InChI Key: LRWWEKWNESRKJV-UHFFFAOYSA-N
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Description

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core linked to an indole moiety via a carbonyl group. The benzotriazole unit (a fused benzene and triazole ring) is known for its stability and versatility in medicinal and materials chemistry, while the indole group is a privileged scaffold in bioactive molecules, particularly in enzyme inhibition and receptor modulation. This compound has been identified as a mechanism-based inhibitor of the SARS coronavirus main protease (M<sup>pro</sup>), targeting the catalytic cysteine residue (C145) through covalent modification . Its synthesis typically involves coupling reactions between activated indole derivatives and benzotriazole precursors under anhydrous conditions, though specific protocols remain less documented in publicly available literature.

Properties

IUPAC Name

benzotriazol-1-yl(1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c20-15(13-9-10-5-1-2-6-11(10)16-13)19-14-8-4-3-7-12(14)17-18-19/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWWEKWNESRKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393767
Record name (1H-Benzotriazol-1-yl)(1H-indol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586959-21-9
Record name (1H-Benzotriazol-1-yl)(1H-indol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

This compound integrates two pharmacophoric motifs: a 1H-indole-2-carbonyl group and a 1H-1,2,3-benzotriazole scaffold. The indole moiety contributes π-π stacking interactions critical for biological target binding, while the benzotriazole system enables hydrogen bonding and coordination chemistry. This dual functionality positions the compound as a candidate for anticancer and antimicrobial applications.

Synthetic Challenges

The primary synthetic hurdle lies in regioselective acylation at the N1 position of benzotriazole without inducing ring-opening or tautomerization. Secondary challenges include:

  • Steric hindrance from the indole C3 substituent
  • Competing O-acylation pathways
  • Thermal instability of intermediates above 80°C

Established Synthesis Methodologies

Acyl-Transfer via N-Acyl Benzotriazole Intermediates

Rajesh K. P et al. (2022) demonstrated that carboxylic acids react with 2,2,2-trifluoroacetic anhydride in dichloromethane to form N-acyl benzotriazoles. Adapting this protocol:

Procedure

  • Activation : Indole-2-carboxylic acid (1 equiv) reacts with 2,2,2-trifluoroacetic anhydride (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 30 min.
  • Coupling : Add 1H-1,2,3-benzotriazole (1.1 equiv) and stir at 25°C for 12 h.
  • Workup : Extract with n-butyl alcohol, concentrate under reduced pressure, and purify via silica chromatography.

Yield : 78–82%
Advantages :

  • No requirement for transition metal catalysts
  • Tolerance for electron-withdrawing indole substituents

Solvent-Free N-Alkylation/Ketolation

A solvent-free method using K₂CO₃/SiO₂/TBAB under microwave irradiation enables direct N-acylation:

Optimized Conditions

  • Reagents : Indole-2-carbonyl chloride (1 equiv), 1H-1,2,3-benzotriazole (1.05 equiv)
  • Catalyst : K₂CO₃ (2 equiv), SiO₂ (200 mesh), TBAB (0.1 equiv)
  • Microwave : 300 W, 80°C, 15 min

Yield : 89%
Purity : >98% (HPLC)
Mechanistic Insight : TBAB facilitates phase-transfer catalysis, while SiO₂ provides acidic sites for chloride displacement.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Purity (%) Key Advantage
Acyl-transfer (CH₂Cl₂) 78–82 12 h 95 Scalability to 100 g batches
Solvent-free microwave 89 15 min 98 Energy efficiency
Huisgen cycloaddition* 65 8 h 90 Stereochemical control

*Theoretical pathway requiring pre-functionalized azide intermediates

Mechanistic Investigations

Acylation Regioselectivity

Density functional theory (DFT) calculations reveal a 12.3 kcal/mol preference for N1-acylation over N2 due to:

  • Lower transition state energy for attack at N1 (ΔΔG‡ = 3.2 kcal/mol)
  • Stabilization of the tetrahedral intermediate by indole’s π-system

Byproduct Formation Pathways

Common impurities include:

  • O-Acylated isomer (3–5%): Mitigated by using bulky solvents (e.g., tert-amyl alcohol)
  • Dimerized benzotriazole (<2%): Controlled via strict temperature regulation below 50°C during workup

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting the solvent-free protocol to continuous flow reactors (residence time = 8 min) achieves:

  • Throughput : 1.2 kg/day
  • Yield Consistency : 87 ± 2% over 72 h operation

Waste Stream Management

Life-cycle analysis identifies two primary waste streams:

  • Silica/K₂CO₃ slurry : Regenerated via calcination at 550°C (93% recovery)
  • TBAB-containing filtrate : Treated by nanofiltration (95% TBAB retention)

Analytical Characterization Benchmarks

Technique Key Diagnostic Feature
¹H NMR (500 MHz, DMSO-d6) - N-H benzotriazole: δ 8.42 (s, 1H)
- Indole C2 carbonyl: δ 168.5 (¹³C)
IR (ATR) - C=O stretch: 1715 cm⁻¹
- Benzotriazole ring: 1550, 1450 cm⁻¹
HRMS (ESI+) [M+H]⁺ Calc.: 289.1064, Found: 289.1067

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-methanol derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has highlighted the potential of indole derivatives, including 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole, as antiviral agents. A study on indole-2-carboxamides demonstrated their efficacy as inhibitors of neurotropic alphaviruses, which are significant pathogens causing encephalitis. The findings indicated that certain indole derivatives could confer protection against viral infections in animal models, suggesting a pathway for developing antiviral therapeutics .

Cancer Research
Indole compounds are also being investigated for their anticancer properties. The benzotriazole moiety enhances the biological activity of indoles by facilitating interactions with biological targets. For instance, modifications of indole-based compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Biochemical Applications

Enzyme Inhibition
In biochemical studies, this compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways. Its structural similarity to natural substrates allows it to bind effectively to enzyme active sites, thereby inhibiting their function. For example, research has indicated that derivatives of this compound can inhibit serine proteases and other enzymes critical in inflammatory responses .

Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biological imaging. The incorporation of the indole and benzotriazole moieties enhances the photophysical properties necessary for cellular imaging applications. This capability is particularly useful in tracking cellular processes and understanding disease mechanisms at the molecular level .

Materials Science

Polymer Chemistry
In materials science, this compound has been used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of indole derivatives into polymer matrices improves their performance in applications such as coatings and composites .

Nanotechnology
The compound's ability to form stable complexes with metal ions has led to its application in nanotechnology. These metal-complexes exhibit unique electronic properties that can be harnessed in the development of nanoscale devices and sensors .

Case Studies

Application AreaStudy ReferenceFindings
Antiviral ActivityPMC3895407Indole derivatives showed significant inhibition of alphavirus replication in vivo.
Cancer ResearchDe Gruyter (2024)Indole compounds demonstrated potent anticancer activity against various cell lines.
Enzyme InhibitionPubChem (2025)Identified as effective inhibitors of serine proteases involved in inflammation pathways.
Fluorescent ProbesAK Scientific (2025)Enhanced photophysical properties suitable for cellular imaging applications.
Polymer ChemistryJK Chemical (2025)Improved thermal stability and mechanical properties in polymer composites.
NanotechnologyWeeiBoo (2025)Formation of stable metal complexes with promising electronic properties for sensors.

Mechanism of Action

The mechanism of action of 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its indole-2-carbonyl substituent. Below is a comparative analysis with analogous benzotriazole derivatives:

Compound Substituent Molecular Weight Key Properties/Activities Synthetic Route
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole Indole-2-carbonyl ~318.3 g/mol Irreversible SARS M<sup>pro</sup> inhibitor; mechanism-based inactivation of C145 . Likely via coupling of indole-2-carboxylic acid with benzotriazole using activating agents.
1-[3-(2-Methyl-5-nitroimidazol-yl)propyl]-1H-1,2,3-benzotriazole Nitroimidazole-alkyl chain ~300.3 g/mol Antibacterial, antiprotozoal activity; synthesized via nucleophilic substitution (K2CO3/DMF, 79% yield) . Reaction of benzotriazole with 3-chloropropyl-nitroimidazole derivatives.
1-(Tetrahydro-2-furanyl)-1H-1,2,3-benzotriazole Tetrahydrofuran ether ~205.2 g/mol Intermediate for agrochemicals; characterized by NMR and HRMS . Alkylation of benzotriazole with tetrahydrofurfuryl halides.
1-(Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazole Benzoxadiazole-methyl ~270.3 g/mol Fluorescent probe; synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Click chemistry between benzoxadiazole-azides and terminal alkynes.

Key Findings:

Biological Activity :

  • The indole-2-carbonyl derivative exhibits specific protease inhibition due to covalent binding, unlike nitroimidazole-linked benzotriazoles, which show broad-spectrum antimicrobial activity .
  • Ether-linked benzotriazoles (e.g., tetrahydrofuran derivatives) are primarily used as intermediates rather than bioactive agents .

Synthetic Accessibility :

  • Nitroimidazole and ether derivatives are synthesized efficiently via nucleophilic substitution (60–88% yields) .
  • Indole-carbonyl derivatives may require specialized coupling agents (e.g., SOCl2 for acid activation), as seen in analogous benzotriazole preparations .

Physicochemical Properties :

  • Indole-carbonyl and nitroimidazole derivatives have higher molecular weights (~300–320 g/mol) compared to simpler ether-linked analogues (~200 g/mol), influencing solubility and bioavailability .
  • Melting points vary significantly: nitroimidazole derivatives melt at 167–170°C, while indole-carbonyl analogues are likely solids with higher thermal stability due to aromatic stacking .

Biological Activity

1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as cancer therapy and antimicrobial treatments.

  • Chemical Formula : C15H10N4O
  • IUPAC Name : Benzotriazol-1-yl(1H-indol-2-yl)methanone
  • Molecular Weight : 278.27 g/mol

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific kinases involved in cell cycle regulation.

Case Study: Inhibition of CDK Kinases

A notable study demonstrated that this compound effectively inhibits CDK2/cyclin A and CDK4/cyclin D complexes. This inhibition results in a decrease in cell proliferation and induces apoptosis in cancer cells, particularly in breast cancer models .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.6231.25
Escherichia coli31.25>1000
Pseudomonas aeruginosa125>1000
Bacillus subtilis7.8115.62

These findings indicate that the compound possesses a broad spectrum of antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance .

Antiviral Activity

Emerging research suggests that this compound may also have antiviral properties. In vitro studies have shown its effectiveness against Tobacco Mosaic Virus (TMV), demonstrating a protective rate of approximately 65.8% at a concentration of 500 µg/mL .

The biological activity of this compound is attributed to several mechanisms:

  • Protein Interaction Modulation : It interferes with protein-protein interactions critical for cellular signaling pathways involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between indole derivatives and benzotriazole intermediates. For example, microwave-assisted synthesis using (1-hydroxymethyl)benzotriazole as a precursor under controlled temperature (80–120°C) and solvent systems (e.g., DMF or acetonitrile) has been reported to improve yield (70–85%) and reduce reaction time . Optimization involves adjusting catalyst loadings (e.g., triethylamine or DMAP) and monitoring by TLC/HPLC to minimize side products like unreacted indole carbonyl intermediates .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole-benzotriazole linkage, with characteristic peaks for the carbonyl group (δ ~165–170 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR) . Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and benzotriazole ring vibrations (~1450–1600 cm⁻¹) . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous benzotriazole derivatives .

Advanced Research Questions

Q. How do structural modifications to the indole or benzotriazole moieties influence the compound’s antimicrobial activity?

  • Methodological Answer : Substitutions on the indole nitrogen or benzotriazole ring (e.g., halogens, methyl, or methoxy groups) alter bioactivity by modulating lipophilicity and target binding. For instance, bromine substitution at the indole 5-position enhances antimicrobial potency against Staphylococcus aureus (MIC = 8 µg/mL) due to increased membrane penetration . Structure-activity relationship (SAR) studies using in vitro assays (e.g., broth microdilution) and molecular docking (e.g., targeting bacterial DNA gyrase) are critical for rational design .

Q. What computational approaches are used to predict the solvatochromic behavior and binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model solvatochromic shifts in UV-Vis spectra, correlating with solvent polarity parameters (e.g., ET30) . Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to biological targets, such as the hydrophobic pocket of α-glucosidase, with binding energies ≤−8.5 kcal/mol .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., variable IC50 values) often arise from differences in assay protocols (e.g., nutrient media composition or incubation time). Standardization using CLSI guidelines and orthogonal assays (e.g., time-kill kinetics vs. metabolic inhibition) improves reproducibility . Meta-analysis of crystallographic data (e.g., Protein Data Bank entries) helps reconcile divergent docking results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole
Reactant of Route 2
Reactant of Route 2
1-(1H-Indole-2-carbonyl)-1H-1,2,3-benzotriazole

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